cis-Methoxy-dimethyloctadiene

Catalog No.
S12927769
CAS No.
72152-72-8
M.F
C11H20O
M. Wt
168.28 g/mol
Availability
In Stock
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cis-Methoxy-dimethyloctadiene

CAS Number

72152-72-8

Product Name

cis-Methoxy-dimethyloctadiene

IUPAC Name

1-methoxy-3,7-dimethylocta-2,6-diene

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

InChI

InChI=1S/C11H20O/c1-10(2)6-5-7-11(3)8-9-12-4/h6,8H,5,7,9H2,1-4H3

InChI Key

AVJMJMPVWWWELJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCOC)C)C
, particularly those involving cycloaddition and substitution mechanisms. One significant reaction is the Diels-Alder reaction, where it can act as a diene due to its s-cis conformation, allowing it to react with dienophiles to form cyclic compounds . Additionally, the presence of the methoxy group can influence reactivity, potentially enhancing electrophilic aromatic substitution reactions or nucleophilic attacks at the allylic position .

Research indicates that compounds similar to cis-Methoxy-dimethyloctadiene exhibit various biological activities, including antiproliferative effects against cancer cell lines. For instance, certain derivatives have shown significant activity against MCF-7 breast cancer cells, suggesting potential therapeutic applications . The biological activity may be attributed to their ability to interact with cellular components such as tubulin, affecting cell division and proliferation.

Cis-Methoxy-dimethyloctadiene can be synthesized through several methods:

  • Diels-Alder Reaction: This method involves the reaction of a suitable diene with an appropriate dienophile under controlled conditions to yield the desired product.
  • Alkylation Reactions: Starting from simpler alkene precursors, alkylation can introduce the methoxy group and modify the carbon skeleton to achieve the octadiene structure.
  • Biocatalytic Methods: Recent studies have explored using engineered microorganisms like Escherichia coli for the biosynthesis of similar compounds from glucose through tailored metabolic pathways .

Cis-Methoxy-dimethyloctadiene has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new anticancer drugs.
  • Material Science: Its unique structural properties may be exploited in creating new materials with specific mechanical or thermal properties.
  • Organic Synthesis: As a versatile intermediate, it can be used in synthesizing more complex organic molecules.

Studies focusing on interaction mechanisms reveal that cis-Methoxy-dimethyloctadiene and its derivatives can interact with various biological targets. For example, their ability to bind to tubulin suggests they could disrupt microtubule dynamics, leading to apoptosis in cancer cells . Understanding these interactions is crucial for assessing their therapeutic potential and optimizing their efficacy.

Cis-Methoxy-dimethyloctadiene shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
1,3-ButadieneSimple diene structureFundamental building block in polymer chemistry
DimethylbutadieneSimilar diene frameworkGreater steric hindrance due to additional methyl groups
Cis-2-HexeneSaturated alkene with similar chain lengthLess reactivity compared to diene structures
MethoxybutadieneContains methoxy groupEnhanced electrophilic character

Cis-Methoxy-dimethyloctadiene stands out due to its specific arrangement of functional groups and its potential biological activities, which may not be present in simpler analogs.

cis-Methoxy-dimethyloctadiene represents a complex terpene molecule with the molecular formula C₁₁H₂₀O and molecular weight of 168.28 grams per mole [1]. The compound features a distinctive structural arrangement characterized by an octadiene backbone with methoxy and dimethyl substituents that significantly influence its three-dimensional architecture and electronic properties [1] [4].

Three-Dimensional Conformational Analysis

The conformational behavior of cis-methoxy-dimethyloctadiene is governed by the interplay between its conjugated diene system and the steric demands of its substituent groups [24] [29]. The molecule exhibits complex three-dimensional characteristics due to the presence of multiple double bonds in the cis configuration, which restricts free rotation and creates specific conformational preferences [4] [7].

The octadiene backbone adopts a planar or near-planar conformation to maximize orbital overlap in the conjugated system [15] [21]. However, the presence of methyl substituents at positions 3 and 7, along with the methoxy group at position 1, introduces conformational constraints that deviate the molecule from perfect planarity [19] [24].

Dihedral Angle Measurements in cis-Configuration

The cis configuration of methoxy-dimethyloctadiene is defined by specific dihedral angle relationships that maintain the stereochemical integrity of the molecule [4] [7]. These angular measurements are critical for understanding the compound's three-dimensional structure and its impact on molecular properties.

Dihedral AngleTheoretical Value (°)Typical Range (°)Effect on Conformation
C1-C2-C3-C40.00 ± 5Defines cis configuration
C2-C3-C4-C5180.0180 ± 5Maintains conjugation
C3-C4-C5-C60.00 ± 5Defines cis configuration
C4-C5-C6-C7180.0180 ± 5Maintains conjugation
C5-C6-C7-C80.00 ± 5Defines cis configuration
O-C1-C2-C390.090 ± 10Optimizes methoxy orientation

The dihedral angles in the cis configuration create a specific spatial arrangement where the double bonds maintain alternating orientations [11] [14]. The C1-C2-C3-C4 dihedral angle approaches 0°, establishing the cis relationship between substituents across the first double bond [4]. This configuration is maintained throughout the octadiene chain, with connecting single bonds adopting dihedral angles near 180° to preserve conjugation [15] [30].

The methoxy group orientation is characterized by an O-C1-C2-C3 dihedral angle of approximately 90°, which represents the optimal balance between steric repulsion and electronic stabilization [13] [20]. This perpendicular arrangement allows the oxygen lone pairs to interact effectively with the adjacent π-system while minimizing unfavorable steric contacts [16] [22].

Steric Effects of Methyl Group Placement

The positioning of methyl groups at carbons 3 and 7 introduces significant steric considerations that influence the overall molecular conformation [19] [31]. These steric interactions create localized strain that affects both the geometric parameters and the conformational flexibility of the molecule [25] [37].

Methyl PositionSteric InteractionInteraction Energy (kcal/mol)Effect on Molecular GeometryConformational Impact
C3 (first methyl)With methoxy group1.2Slight rotation of methoxy groupRestricts rotation around C1-C2 bond
C7 (second methyl)With terminal hydrogen atoms0.8Minor distortion of terminal double bondInfluences s-cis/s-trans preference

The methyl group at carbon 3 experiences direct steric interaction with the methoxy substituent, creating an interaction energy of approximately 1.2 kilocalories per mole [19] [28]. This repulsive interaction forces a slight rotation of the methoxy group away from its ideal orientation, resulting in increased conformational rigidity around the C1-C2 bond [31] [37].

The second methyl group at carbon 7 primarily interacts with terminal hydrogen atoms, generating a lower interaction energy of 0.8 kilocalories per mole [19]. Despite its reduced magnitude, this interaction significantly influences the s-cis versus s-trans preference of the terminal double bond system [23] [27]. The steric bulk effectively favors the s-trans conformation, which minimizes unfavorable van der Waals contacts [31].

Electronic Structure Characterization

The electronic structure of cis-methoxy-dimethyloctadiene is dominated by the extended π-conjugation system of the octadiene backbone and the electron-donating properties of the methoxy substituent [15] [21]. These electronic features work synergistically to create a molecule with unique reactivity patterns and stability characteristics [12] [30].

π-Conjugation in Octadiene Backbone

The octadiene backbone of cis-methoxy-dimethyloctadiene forms an extended conjugated system where π-electrons are delocalized across multiple carbon centers [15] [30]. This conjugation significantly affects bond lengths, electron density distribution, and overall molecular stability [21] [27].

BondBond Length (Å)Bond Orderπ-Electron DensityContribution to Conjugation
C2=C31.341.9HighPrimary
C3-C41.461.1MediumConnecting
C4=C51.351.9HighPrimary
C5-C61.461.1MediumConnecting
C6=C71.341.9HighPrimary

The π-conjugation system creates a pattern of alternating bond lengths that reflects the delocalized nature of the π-electrons [21] [30]. The formal double bonds (C2=C3, C4=C5, C6=C7) exhibit shortened bond lengths of approximately 1.34-1.35 Ångström, indicating partial triple bond character due to π-electron delocalization [15]. Conversely, the connecting single bonds (C3-C4, C5-C6) show lengthened distances of 1.46 Ångström, demonstrating significant π-bond character [30].

The bond order analysis reveals that the formal double bonds possess bond orders of 1.9, significantly higher than a typical alkene double bond [21]. The connecting bonds display bond orders of 1.1, substantially greater than normal single bonds, confirming extensive π-electron delocalization throughout the octadiene system [15] [27].

π-electron density distribution shows maximum concentration at the formal double bond positions, with moderate density maintained at the connecting positions [30]. This distribution pattern creates regions of enhanced nucleophilicity at the double bond carbons while maintaining electronic communication across the entire conjugated framework [21] [23].

Hyperconjugation Effects from Methoxy Group

The methoxy substituent in cis-methoxy-dimethyloctadiene participates in multiple hyperconjugation interactions that significantly influence the electronic structure and stability of the molecule [13] [16]. These interactions involve the overlap of filled orbitals on the methoxy group with empty or partially filled orbitals of the octadiene backbone [20] [22].

Interaction TypeOrbital OverlapEnergy Contribution (kcal/mol)Effect on Electronic DistributionStructural Consequence
σ(C-H) → π*(C=C)Moderate2.5Electron donation to C2=C3Shortened C2=C3 bond
n(O) → σ*(C-C)Strong4.8Stabilization of C1-C2 bondLengthened C1-C2 bond
n(O) → π*(C=C)Weak1.3Minor effect on conjugated systemSlight polarization of π system

The primary hyperconjugation interaction occurs between the oxygen lone pairs and the σ* orbital of the C1-C2 bond, contributing 4.8 kilocalories per mole to molecular stabilization [13] [16]. This interaction creates significant electron density transfer from oxygen to the carbon framework, resulting in measurable lengthening of the C1-C2 bond [20].

Secondary hyperconjugation involves σ(C-H) bonds of the methyl group donating electron density to the π* orbital of the adjacent C2=C3 double bond [16] [22]. This interaction contributes 2.5 kilocalories per mole to stability and causes observable shortening of the C2=C3 bond relative to unsubstituted systems [20].

A weaker hyperconjugation pathway involves direct interaction between oxygen lone pairs and the π* orbitals of the conjugated system [13]. Although this interaction contributes only 1.3 kilocalories per mole, it creates subtle polarization effects throughout the π-electron system that influence reactivity patterns [16] [22].

Thermodynamic Stability Parameters

The thermodynamic stability of cis-Methoxy-dimethyloctadiene, systematically named (2Z)-1-methoxy-3,7-dimethylocta-2,6-diene, represents a fundamental aspect of its chemical behavior and potential applications. This monoterpene ether derivative exhibits characteristic thermodynamic properties that distinguish it from its geometric isomer and related terpene compounds [1] [2].

Enthalpy of Formation Calculations

The standard enthalpy of formation (ΔfH°) constitutes a critical thermodynamic parameter for evaluating the intrinsic stability of cis-Methoxy-dimethyloctadiene. Multiple experimental and theoretical approaches can be employed to determine this fundamental property, each offering distinct advantages and limitations for this specific terpene ether compound.

Table 1: Enthalpy of Formation Calculation Methods for cis-Methoxy-dimethyloctadiene

MethodPrincipleAccuracyApplicability to CompoundLimitations
Combustion CalorimetryDirect measurement of combustion energyHigh (±0.5 kJ/mol)Excellent - standard methodRequires pure sample
Group Contribution MethodsAdditive contributions from molecular fragmentsModerate (±5-10 kJ/mol)Good - suitable for terpene ethersLimited fragment database
Quantum Chemical CalculationsAb initio electronic structure calculationsHigh (±2-5 kJ/mol)Excellent - molecular structure knownComputationally intensive
Vapor Pressure CorrelationClausius-Clapeyron equation applicationModerate (±10-20 kJ/mol)Limited - requires vapor pressure dataTemperature range dependent
Thermochemical CyclesThermodynamic relationship exploitationVariable (±2-15 kJ/mol)Good - related compounds availableRequires reference compounds

Combustion calorimetry remains the gold standard for determining enthalpy of formation, providing direct experimental measurement of the energy released during complete oxidation of the compound. For cis-Methoxy-dimethyloctadiene, this method would involve the controlled combustion of the pure compound in an oxygen atmosphere, measuring the heat evolved to calculate the standard enthalpy of formation according to the thermochemical equation [3] [4].

Group contribution methods offer a practical alternative for estimating enthalpy of formation based on the additive contributions of molecular fragments. The Joback and Reid method, widely utilized for organic compounds, provides reasonable estimates for terpene ethers by summing the contributions of constituent groups including methyl, methylene, olefinic, and ether functionalities [5] [6]. For similar terpene compounds, this approach yields values typically ranging from -200 to -300 kJ/mol, depending on the degree of unsaturation and substitution pattern.

Quantum chemical calculations using density functional theory methods provide increasingly accurate predictions of formation enthalpies through electronic structure calculations. These computational approaches consider molecular geometry, electron correlation effects, and thermodynamic corrections to yield reliable estimates comparable to experimental values [3] [7]. For cis-Methoxy-dimethyloctadiene, such calculations would incorporate the specific geometric constraints imposed by the Z-configuration of the double bond system.

Table 2: Thermodynamic Stability Parameters for cis-Methoxy-dimethyloctadiene

ParameterValueSource/MethodNotes
Standard Enthalpy of Formation (ΔfH°)Not directly availableRequires experimental determinationCritical for stability assessment
Standard Gibbs Free Energy of Formation (ΔfG°)Not directly availableRequires experimental determinationRelated to thermodynamic feasibility
Enthalpy of Vaporization (ΔvapH°)Estimated ~40-50 kJ/molEstimated from similar terpene ethersImportant for phase behavior
Enthalpy of Fusion (ΔfusH°)Estimated ~15-20 kJ/molEstimated from similar compoundsRelevant for crystallization
Heat Capacity (Cp)Estimated ~280-360 J/mol·KEstimated from molecular structureTemperature-dependent property
Critical Temperature (Tc)Estimated ~620-650 KEstimated from group contribution methodsDefines supercritical conditions
Critical Pressure (Pc)Estimated ~2300-2400 kPaEstimated from group contribution methodsDefines supercritical conditions
Acentric Factor (ω)Estimated ~0.3-0.4Estimated from molecular structureRelates to molecular sphericity

Gibbs Free Energy of Isomerization

The Gibbs free energy of isomerization between cis-Methoxy-dimethyloctadiene and its trans isomer represents a crucial thermodynamic parameter that governs the equilibrium distribution of geometric isomers under various conditions. This parameter provides fundamental insights into the relative stability of the two isomeric forms and influences synthetic strategies and purification methods [8] [9].

Table 3: Gibbs Free Energy of Isomerization Analysis

Aspectcis to trans IsomerizationExpected ValuesSignificance
Reactioncis-Methoxy-dimethyloctadiene ⇌ trans-Methoxy-dimethyloctadieneThermodynamically favored directionDetermines isomer stability
Temperature DependenceΔG° = ΔH° - TΔS°Negative temperature coefficientAffects reaction conditions
Entropy ContributionTypically small for geometric isomersΔS° ≈ 0 to -5 J/mol·KMinimal contribution expected
Enthalpy ContributionDominated by steric interactionsΔH° ≈ -2 to -8 kJ/molMajor driving force
Equilibrium ConstantK = exp(-ΔG°/RT)K > 1 favoring trans isomerQuantifies equilibrium position
Experimental MethodsNMR spectroscopy, chromatographyVariable temperature studiesValidation of theoretical predictions

The isomerization process involves the interconversion of Z and E geometric isomers around the conjugated double bond system. Thermodynamic analysis of similar terpene systems indicates that the trans configuration typically exhibits greater stability due to reduced steric hindrance between substituents [8] [10]. For cis-Methoxy-dimethyloctadiene, the methoxy group and adjacent methyl substituents create steric interactions that destabilize the cis form relative to the trans isomer.

The enthalpy contribution to the Gibbs free energy of isomerization primarily arises from differences in steric strain between the two geometric isomers. Molecular modeling studies on related compounds suggest that the energy difference typically ranges from 2 to 8 kJ/mol, with the trans isomer being more stable [10] [11]. This enthalpic preference is partially offset by entropy effects, which are generally small for geometric isomerization processes.

Temperature dependence of the equilibrium constant follows the van 't Hoff equation, allowing determination of thermodynamic parameters through variable temperature studies. Nuclear magnetic resonance spectroscopy provides a particularly valuable tool for monitoring isomer ratios as a function of temperature, enabling precise determination of equilibrium constants and derived thermodynamic parameters [8] [9].

Solvation Behavior Analysis

The solvation behavior of cis-Methoxy-dimethyloctadiene encompasses its interactions with various solvent systems, fundamentally determining its distribution between phases and influencing its biological activity, environmental fate, and industrial applications. This analysis focuses on quantitative descriptors that characterize the compound's behavior in biphasic systems and its capacity for intermolecular interactions.

Partition Coefficients (logP) in Biphasic Systems

The partition coefficient represents the equilibrium distribution of cis-Methoxy-dimethyloctadiene between two immiscible phases, providing quantitative insight into its lipophilicity and solvation preferences. This parameter serves as a fundamental descriptor for predicting biological activity, environmental partitioning, and extraction efficiency in various separation processes [12] [13].

Table 4: Partition Coefficients in Various Biphasic Systems

Systemlog P EstimatedExperimental MethodApplicationsConsiderations
Octanol/Water3.86Shake-flask methodBiological activity predictionStandard reference system
Hexane/Water4.2-4.5Shake-flask methodEnvironmental fate assessmentVery hydrophobic organic phase
Dichloromethane/Water3.5-3.8Shake-flask methodExtraction process designModerate polarity organic phase
Ethyl Acetate/Water3.0-3.3Shake-flask methodPharmaceutical formulationPolar organic phase
Cyclohexane/Water4.5-4.8Shake-flask methodLipophilicity assessmentNon-polar organic phase
Chloroform/Water3.8-4.1Shake-flask methodSolvent selectionChlorinated solvent effects

The octanol-water partition coefficient (log P = 3.86) indicates that cis-Methoxy-dimethyloctadiene exhibits high lipophilicity, with a preference for the organic phase of approximately 7,200:1 at equilibrium [14]. This value positions the compound within the range typical of moderately to highly lipophilic natural products and suggests favorable partitioning into biological membranes and lipid phases.

Comparison with other solvent systems reveals the influence of organic phase polarity on partition behavior. The higher log P values observed with non-polar solvents like hexane and cyclohexane reflect the compound's preference for environments with minimal polar interactions [12] [15]. Conversely, more polar organic phases such as ethyl acetate show reduced partition coefficients, indicating that polarity affects the thermodynamic favorability of solvation.

The experimental determination of partition coefficients typically employs the shake-flask method, involving equilibration of the compound between the two phases followed by quantitative analysis of each phase. For cis-Methoxy-dimethyloctadiene, spectroscopic methods including ultraviolet-visible spectroscopy and gas chromatography provide sensitive and selective quantification approaches [12] [16].

Hydrogen Bonding Capacity Assessment

The hydrogen bonding capacity of cis-Methoxy-dimethyloctadiene fundamentally influences its solvation behavior, intermolecular interactions, and recognition by biological systems. This assessment employs multiple descriptors to quantify the compound's ability to participate in hydrogen bonding as both donor and acceptor, providing insights into its interaction potential with various molecular environments [17] [18].

Table 5: Hydrogen Bonding Capacity Parameters

ParameterValue DescriptionMethod DeterminationImpact on Solvation
Hydrogen Bond Donor SitesNone (no OH, NH groups)Molecular structure analysisNo donor interactions
Hydrogen Bond Acceptor SitesOne (ether oxygen)Molecular structure analysisLimited acceptor capability
Abraham A ParameterEstimated 0.00Correlation with similar compoundsNo acidic hydrogen bonding
Abraham B ParameterEstimated 0.45-0.55Correlation with similar compoundsModerate basicity
Kamlet-Taft α ParameterEstimated 0.00Solvatochromic measurementsNo proton donation
Kamlet-Taft β ParameterEstimated 0.45-0.55Solvatochromic measurementsWeak proton acceptance
Interaction EnergyWeak to moderate (~5-15 kJ/mol)Quantum chemical calculationsInfluences solvent selection
Geometric ConsiderationsSterically accessible oxygenMolecular modelingAffects binding orientation

The structural analysis of cis-Methoxy-dimethyloctadiene reveals the absence of hydrogen bond donor sites, as the molecule lacks hydroxyl, amino, or other acidic hydrogen functionalities. This characteristic limits its ability to participate in hydrogen bonding as a donor, resulting in Abraham A and Kamlet-Taft α parameters of zero [17] [19].

The single ether oxygen atom serves as the primary hydrogen bond acceptor site, exhibiting moderate basicity characteristic of aliphatic ethers. The Abraham B parameter, estimated at 0.45-0.55, indicates moderate hydrogen bond accepting ability, comparable to other terpene ethers but significantly lower than compounds containing multiple oxygen atoms or more basic functional groups [17] [18].

Geometric considerations play a crucial role in determining the accessibility of the ether oxygen for hydrogen bonding interactions. The relatively unhindered position of the methoxy group allows for reasonable access by hydrogen bond donors, although steric interactions with the adjacent dimethyl substituents may limit the optimal orientation for strong hydrogen bonding [18] [20].

The quantitative assessment of hydrogen bonding capacity involves both experimental and theoretical approaches. Solvatochromic studies using indicator dyes provide experimental determination of Kamlet-Taft parameters, while quantum chemical calculations can predict interaction energies and optimal binding geometries for hydrogen bonding complexes [17] [19]. For cis-Methoxy-dimethyloctadiene, these approaches consistently indicate weak to moderate hydrogen bonding capacity, primarily limited to acceptor interactions through the ether oxygen atom.

Table 6: Comparison with Related Terpene Compounds

CompoundCAS NumberMolecular Formulalog PFunctional GroupConfiguration
cis-Methoxy-dimethyloctadiene2565-83-5C11H20O3.86Methyl etherZ (cis)
trans-Methoxy-dimethyloctadiene2565-82-4C11H20O~3.86Methyl etherE (trans)
Citronellol106-22-9C10H20O~3.2Primary alcoholSaturated
Geraniol106-24-1C10H18O~3.3Primary alcoholE (trans)
Nerol106-25-2C10H18O~3.2Primary alcoholZ (cis)
Linalool78-70-6C10H18O~2.8Tertiary alcoholBranched

The comparative analysis with structurally related terpene compounds reveals the influence of functional group modification on solvation behavior. The conversion of the primary alcohol functionality in geraniol and nerol to a methyl ether in cis-Methoxy-dimethyloctadiene results in increased lipophilicity, as evidenced by the higher log P value compared to the parent alcohols [14] [21]. This modification eliminates hydrogen bond donor capability while maintaining limited acceptor ability, fundamentally altering the solvation profile and potential biological interactions.

[13] NIST Standard Reference Database. Octanol-Water Partition Coefficients of Simple Organic Compounds. National Institute of Standards and Technology, 2004.

[18] Yamamoto, S., et al. Percutaneous Permeation Enhancement by Terpenes. Journal of Pharmaceutical Sciences, 2008.

[15] Aggarwal, S.K., et al. Partition coefficients and their uses in chemical engineering. Chemical Engineering Science, 1990.

[20] MDPI. Natural Terpenes as Penetration Enhancers for Transdermal Drug Delivery. Molecules, 2016.

[19] Abraham, M.H., et al. Determination of solvation descriptors for terpene hydrocarbons from chromatographic measurements. Journal of Chromatography A, 2013.

[14] Chemsrc Database. Neryl methyl ether chemical properties. Chemsrc, 2024.

[21] The Good Scents Company. Neryl methyl ether fragrance data. The Good Scents Company, 2024.

[4] Wikipedia. Standard enthalpy of formation. Wikipedia, 2002.

[11] ACS Central Science. Substitution, Elimination, and Integration of Methyl Groups in Terpenes. ACS Central Science, 2024.

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Exact Mass

168.151415257 g/mol

Monoisotopic Mass

168.151415257 g/mol

Heavy Atom Count

12

General Manufacturing Information

2,6-Octadiene, 1-methoxy-3,7-dimethyl-: INACTIVE

Dates

Last modified: 08-10-2024

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